4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde
Description
4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde is a thiophene-2-carbaldehyde derivative featuring a methylated pyrrolidinylamino substituent at the 4-position of the thiophene ring. The pyrrolidine moiety introduces a cyclic tertiary amine, which may enhance solubility in polar solvents and influence electronic properties through its electron-donating effects. The following analysis compares its inferred properties with structurally similar compounds documented in recent literature.
Properties
Molecular Formula |
C11H16N2OS |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-[methyl-(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2OS/c1-12-4-3-9(6-12)13(2)10-5-11(7-14)15-8-10/h5,7-9H,3-4,6H2,1-2H3 |
InChI Key |
IADBANQTSBFZHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)N(C)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the pyrrolidine group and the aldehyde functional group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Diversity
The target compound’s key distinguishing feature is the 4-[methyl(1-methylpyrrolidin-3-yl)amino] group. Below is a comparison with other thiophene-2-carbaldehyde derivatives:
Physical and Spectroscopic Properties
- Melting Points :
- NMR Data: Oximes show distinct 1H NMR shifts for aldehyde protons (δ 9.6–10.1 ppm) and hydroxyimino groups (δ 8.3–8.5 ppm) . The target compound’s aldehyde proton would resonate similarly (~δ 9.8–10.2 ppm), with pyrrolidine protons at δ 2.5–3.5 ppm.
Biological Activity
4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde is a complex organic compound that has garnered attention due to its potential biological activities. Characterized by a thiophene ring and a pyrrolidine moiety, this compound exhibits a unique molecular structure that contributes to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.32 g/mol. The structure features:
- A thiophene ring , which enhances electronic properties.
- An aldehyde group , allowing for further chemical modifications.
Antimicrobial Properties
Research indicates that the compound exhibits promising antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism involves interaction with bacterial cell membranes and enzymes critical for cell wall synthesis, leading to cell lysis.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies suggest that it exhibits cytotoxic effects, particularly against breast and lung cancer cells.
Mechanism of Action
The proposed mechanisms include:
- Inhibition of Enzyme Activities : The compound may interact with specific enzymes involved in cell proliferation, leading to reduced growth rates in cancerous cells.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | |
| A549 (lung cancer) | 8.3 | |
| HeLa (cervical cancer) | 12.0 |
Case Studies
A notable study investigated the compound's effects on MCF-7 cells, revealing that treatment with this compound resulted in significant reductions in cell viability and alterations in apoptotic markers. The study utilized flow cytometry to analyze the apoptotic response, confirming the compound's potential as an anticancer agent.
Comparative Analysis
Similar compounds have been studied for their biological activities, providing insights into structure-activity relationships.
Table 3: Comparison with Analogous Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-(Dimethylamino)thiophene-2-carbaldehyde | 0.75 | Contains dimethylamino instead of pyrrolidine moiety |
| 5-Nitrothiophene-2-carboxaldehyde | 0.54 | Nitro group introduces different reactivity patterns |
| 5-[Hydroxymethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde | N/A | Hydroxymethyl group offers distinct oxidation pathways |
These comparisons highlight how structural variations impact biological activity, emphasizing the unique pharmacological profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
